molecular formula C15H20N2O2 B4429702 1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine

1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B4429702
M. Wt: 260.33 g/mol
InChI Key: XONHZVIJMROQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied due to its potential therapeutic applications in various medical conditions. The compound has been synthesized using different methods, which will be discussed in Furthermore, this paper will explore the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Mechanism of Action

The exact mechanism of action of 1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that the compound acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and antidepressant properties. It has also been reported to modulate the activity of the serotonin and norepinephrine systems, which may contribute to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects
This compound has been reported to affect various biochemical and physiological processes in the body. It has been shown to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and pain perception. The compound has also been reported to affect the levels of various cytokines and inflammatory markers, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The use of 1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine in lab experiments has several advantages. The compound is relatively easy to synthesize and has been reported to exhibit potent therapeutic effects in various medical conditions. However, the compound also has some limitations. It has been reported to exhibit poor solubility in water, which may limit its use in certain experimental settings. Furthermore, the compound has been reported to exhibit some toxicity in animal studies, which may limit its use in certain in vivo experiments.

Future Directions

There are several future directions for the study of 1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine. One potential direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease. Another potential direction is the investigation of its potential use in the treatment of chronic pain conditions. Furthermore, the development of new synthetic methods for the compound may also be an area of future research. Finally, the investigation of the compound's potential use in combination with other drugs may also be an area of future research.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been synthesized using different methods and has been reported to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic properties. The exact mechanism of action of the compound is not fully understood, but it has been suggested to act as a dopamine D2 receptor antagonist. The compound has several advantages and limitations for use in lab experiments, and there are several future directions for the study of the compound.

Scientific Research Applications

1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various medical conditions. It has been reported to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

cyclopropyl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-19-14-6-4-13(5-7-14)16-8-10-17(11-9-16)15(18)12-2-3-12/h4-7,12H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONHZVIJMROQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.